![molecular formula C19H23N5OS B2753285 N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896294-41-0](/img/structure/B2753285.png)
N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a biologically active scaffold which possesses a diverse nature of activities . The 1,2,4-triazole ring is a type of heterocyclic compound, containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfanyl group (-SH), also known as a thiol group, is a functional group consisting of a sulfur atom attached to a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, along with the sulfanyl group. The arrangement of these groups within the molecule could significantly influence its properties and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Compounds containing the 1,2,4-triazole ring system, similar to the one , have been synthesized and structurally elucidated, demonstrating a wide range of pharmaceutical activities. The synthesis involves condensation reactions followed by detailed spectral analysis to confirm the structure. These compounds exhibit significant biological activities, such as antibacterial, antifungal, and antituberculosis effects, attributed to their structural features (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer and Antitumor Potential
Several studies have focused on the modification and evaluation of compounds with a triazole moiety for their anticancer and antitumor activities. For instance, modifications to improve drug-like molecular properties and solubility have led to analogs with similar potency to known inhibitors and demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models (Shukla et al., 2012). Other research has highlighted the synthesis of novel heterocycles incorporating thiadiazole and triazole moieties, showing promising insecticidal assessment against agricultural pests, indicative of potential applications in integrated pest management (Fadda et al., 2017).
Antimicrobial Applications
The synthesis of acetamide derivatives, including those with a triazole ring, has been explored for antimicrobial purposes. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The structure-activity relationships of these compounds provide insights into designing more effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide derivatives have demonstrated antioxidant activity, highlighting the potential of these compounds in mitigating oxidative stress-related diseases. The antioxidant properties were assessed through various in vitro assays, indicating the therapeutic potential of these complexes (Chkirate et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-8-17-21-22-19(24(17)23-11-5-6-12-23)26-14-18(25)20-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXYJYATLDDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
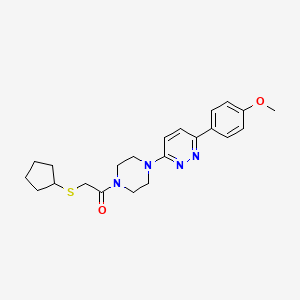
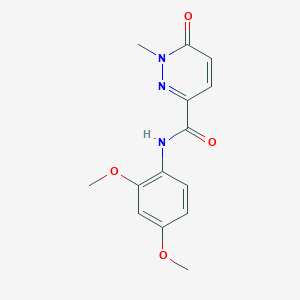
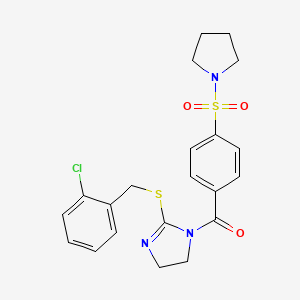
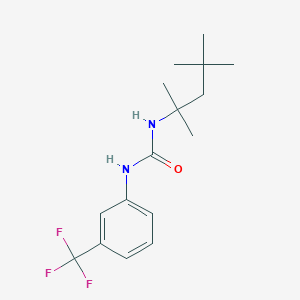
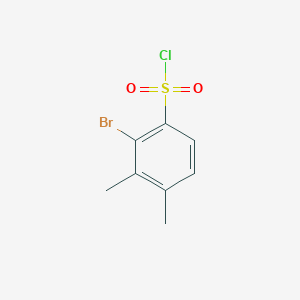
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

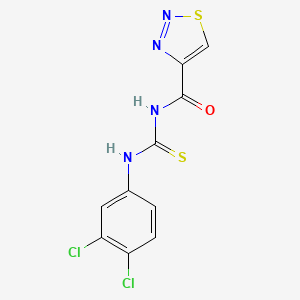

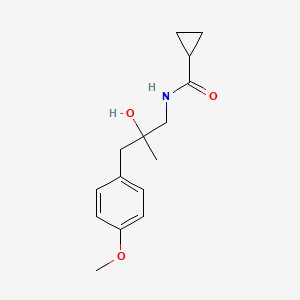
![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)
